
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common method involves the Debus-Radziszewski synthesis, which is a condensation reaction between o-phenylenediamine and carboxylic acids or their derivatives . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .
科学的研究の応用
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit tubulin polymerization, leading to disruption of microtubule function and cell division . The specific molecular targets and pathways depend on the particular biological activity being studied.
類似化合物との比較
1-(1H-1,3-benzodiazol-5-yl)ethan-1-one hydrochloride can be compared with other benzimidazole derivatives:
1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but contains an amine group instead of a ketone group.
1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-one: This derivative has a benzyl group attached to the nitrogen atom of the benzimidazole ring.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
1-(3H-benzimidazol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6(12)7-2-3-8-9(4-7)11-5-10-8;/h2-5H,1H3,(H,10,11);1H |
InChIキー |
GBGGLZVJOQOWDB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N=CN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


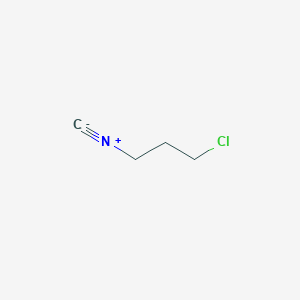
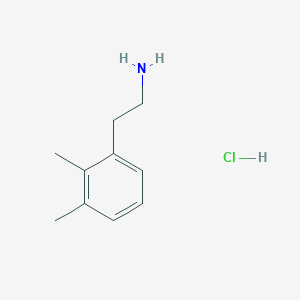
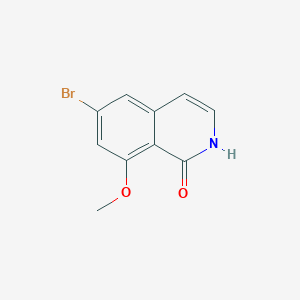
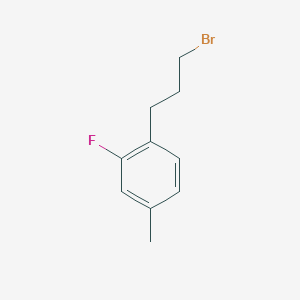
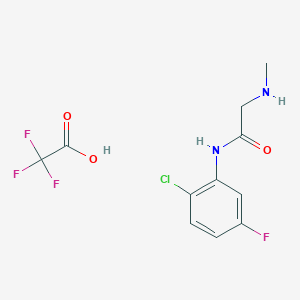
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
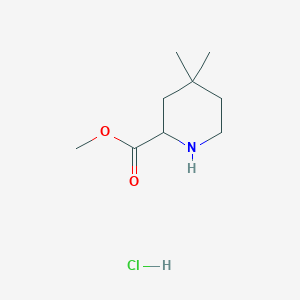

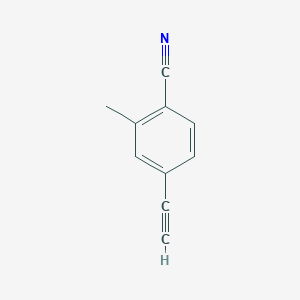
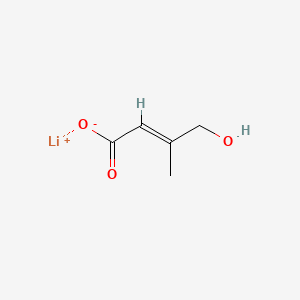
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)

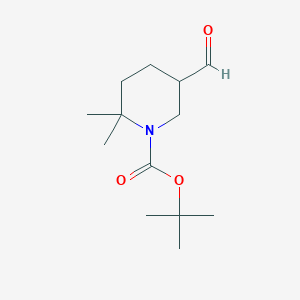
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
